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RIG-1 modulator 1 - 1428729-63-8

RIG-1 modulator 1

Catalog Number: EVT-254254
CAS Number: 1428729-63-8
Molecular Formula: C14H17N5OS2
Molecular Weight: 335.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RIG-1 modulator 1 is an anti-viral compound which can be useful for the treatment of viral infections including influenza virus, HBV, HCV and HIV extracted from patent WO 2015172099 A1.

5′-Triphosphate RNA (3p-RNA)

  • Compound Description: 3p-RNA is a type of RNA molecule characterized by a triphosphate group at its 5' end. It is a potent activator of RIG-I, a key sensor of viral RNA in the cytoplasm. Upon binding to RIG-I, 3p-RNA triggers a signaling cascade that ultimately leads to the production of type I interferons (IFNs) and other antiviral molecules. This process is crucial for initiating an effective innate immune response against viral infections [].

Polyinosinic:polycytidylic acid (poly(I:C))

  • Compound Description: Poly(I:C) is a synthetic double-stranded RNA (dsRNA) that acts as a potent immune stimulant. It mimics viral dsRNA and is recognized by various pattern recognition receptors (PRRs) including RIG-I []. This recognition triggers the activation of innate immune responses, leading to the production of IFNs and pro-inflammatory cytokines []. Poly(I:C) has been widely used as an antiviral and anticancer agent due to its ability to stimulate the immune system.

Double-Stranded RNA (dsRNA)

  • Compound Description: dsRNA is a type of RNA molecule with two complementary strands, similar to DNA. While found in some viruses, dsRNA is not typically present in significant quantities within healthy cells. Consequently, cells have evolved PRRs like RIG-I to detect and respond to dsRNA as a danger signal, triggering antiviral immune responses [].
Overview

RIG-I modulator 1 is a compound that plays a critical role in the immune response, specifically in the detection of viral RNA by the RIG-I-like receptors (RLRs). These receptors are essential for initiating antiviral signaling pathways that lead to the production of type I interferons, which are crucial for the innate immune defense against viral infections. RIG-I modulator 1 enhances the activity of RIG-I, promoting its ability to recognize and respond to viral RNA structures, thus amplifying the immune response.

Source

RIG-I modulator 1 is derived from research focused on enhancing the innate immune response against viral infections. The compound is synthesized based on structural insights into RIG-I's interaction with RNA and has been evaluated for its efficacy in various experimental models of viral infection.

Classification

RIG-I modulator 1 falls under the category of small molecules designed to enhance immune responses. It is classified as an immunomodulator, specifically targeting the RIG-I signaling pathway.

Synthesis Analysis

Methods

The synthesis of RIG-I modulator 1 typically involves several key steps:

  1. Chemical Precursor Selection: Choosing suitable chemical precursors that can be modified to create the desired compound.
  2. Synthetic Route Development: Designing a synthetic route that may include multiple reactions such as condensation, cyclization, and functional group modifications.
  3. Purification Techniques: Employing techniques like chromatography to purify the final product and remove any impurities.

Technical Details

The synthesis often requires advanced techniques such as:

  • Solid-phase synthesis: This allows for efficient assembly of complex molecules.
  • High-performance liquid chromatography: Used for purification and analysis of intermediates and final products.
  • Nuclear magnetic resonance spectroscopy: Employed to confirm the structure of synthesized compounds.
Molecular Structure Analysis

Structure

RIG-I modulator 1 has a specific molecular structure that facilitates its interaction with RIG-I. The compound typically contains functional groups that enhance binding affinity to the helicase domain of RIG-I.

Data

The molecular formula and weight of RIG-I modulator 1 can vary based on its specific structural modifications, but it generally adheres to known parameters for small molecule modulators.

Chemical Reactions Analysis

Reactions

RIG-I modulator 1 undergoes several chemical reactions during its interaction with RIG-I:

  • Binding Reactions: The compound binds to specific sites on RIG-I, inducing conformational changes that activate signaling pathways.
  • Post-Translational Modifications: It may influence phosphorylation events critical for RIG-I activation.

Technical Details

These reactions involve:

  • Kinetic studies: To understand how quickly and effectively RIG-I modulator 1 activates RIG-I.
  • Biochemical assays: To assess changes in downstream signaling pathways following treatment with the modulator.
Mechanism of Action

Process

The mechanism by which RIG-I modulator 1 operates involves several steps:

  1. Recognition of Viral RNA: The modulator enhances RIG-I's ability to bind to viral RNA structures, particularly those with triphosphate groups at their 5' ends.
  2. Conformational Change Induction: Binding leads to a conformational change in RIG-I, exposing its caspase activation and recruitment domains (CARDs).
  3. Signal Transduction: The exposed CARDs interact with mitochondrial antiviral signaling proteins (MAVS), initiating a cascade that results in type I interferon production.

Data

Studies have shown that treatment with RIG-I modulator 1 results in significantly increased levels of interferon beta and other antiviral cytokines in cell culture systems exposed to viral RNA .

Physical and Chemical Properties Analysis

Physical Properties

RIG-I modulator 1 is typically characterized by:

  • Solubility: Soluble in organic solvents commonly used in biochemical assays.
  • Stability: Stable under physiological conditions, which is crucial for its function as a therapeutic agent.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Generally within the range typical for small molecule modulators (200-500 Da).
  • Reactivity: Capable of forming stable interactions with target proteins, particularly through non-covalent interactions like hydrogen bonding and hydrophobic interactions.
Applications

Scientific Uses

RIG-I modulator 1 has significant potential applications in various fields:

  • Vaccine Development: As an adjuvant to enhance immune responses in vaccine formulations against viral pathogens.
  • Therapeutics: Potential use in treating viral infections by boosting innate immunity.
  • Research Tool: Utilized in laboratory settings to study RLR signaling pathways and their role in antiviral immunity.
Molecular Characterization of RIG-I and Its Modulators

Structural Biology of RIG-I-like Receptors (RLRs)

Domain Architecture of RIG-I: CARD, Helicase, and CTD Domains

RIG-I (Retinoic acid-Inducible Gene I) is a cytosolic pattern recognition receptor critical for detecting viral RNA. Its domain architecture comprises three functionally distinct regions:

  • N-terminal Caspase Activation and Recruitment Domains (CARDs): Two tandem CARD domains (CARD1 and CARD2) mediate downstream signaling. Upon activation, these domains undergo ubiquitination (e.g., by TRIM25), enabling interaction with the mitochondrial adaptor protein MAVS [1] [4].
  • Central Helicase Domain: A Superfamily 2 (SF2) helicase core divided into Hel1, Hel2, and Hel2i subdomains. This domain hydrolyzes ATP to translocate along dsRNA and facilitates oligomerization. The Hel2i insertion domain directly contacts the RNA minor groove, contributing to duplex recognition [3] [4].
  • C-terminal Regulatory Domain (CTD): A zinc-binding domain that specifically recognizes 5′-triphosphate (5′ppp) or 5′-diphosphate (5′pp) termini of viral RNAs. This "cap-sensing" function allows discrimination between viral (uncapped) and host (capped) RNAs [1] [4].

Activation involves conformational changes: RNA binding to the CTD and helicase domain disrupts autoinhibitory interactions, exposing the CARDs for signaling. ATP hydrolysis then promotes filament formation along dsRNA, stabilizing the active state [4].

Table 1: Key Functional Domains of RIG-I

DomainStructural FeaturesFunctional RoleActivation Trigger
CARDsTandem α-helical bundlesMAVS interaction, signal transductionTRIM25-mediated ubiquitination
HelicaseRecA-like folds (Hel1/Hel2), Hel2i insertATP hydrolysis, RNA translocation, oligomerizationdsRNA binding (>20 bp)
CTDβ-sheet sandwich with zinc ribbon5′ppp/5′pp RNA terminus recognitionBlunt-ended 5′ppp-dsRNA

Comparative Analysis of RLR Family Members (MDA5, LGP2)

The RLR family includes three members: RIG-I (DDX58), MDA5 (IFIH1), and LGP2 (DHX58). While structurally homologous, they exhibit distinct ligand specificities, activation mechanisms, and antiviral roles:

  • RIG-I: Preferentially detects short (<1 kb), blunt-ended dsRNA with 5′ppp/5′pp termini. Essential for sensing Orthomyxoviridae (e.g., influenza) and Rhabdoviridae (e.g., rabies) [1] [3].
  • MDA5: Forms filamentous assemblies on long dsRNA (>2 kb) without terminal specificity. Critical for detecting Picornaviridae (e.g., enteroviruses). Unlike RIG-I, MDA5 activation is length-dependent and independent of 5′ppp [2] [3].
  • LGP2: Lacks CARD domains and acts as a regulatory partner. Enhances MDA5 filament stability but inhibits RIG-I by sequestering dsRNA. Binds dsRNA via its helicase domain and CTD [2] [3].

Table 2: Functional Divergence Among RLRs

FeatureRIG-IMDA5LGP2
Domain StructureCARDs + Helicase + CTDCARDs + Helicase + CTDHelicase + CTD (no CARDs)
Preferred LigandShort 5′ppp-dsRNALong dsRNAdsRNA (all lengths)
Signaling RoleDirect MAVS activationDirect MAVS activationModulates RIG-I/MDA5 activity
Key Viral TargetsInfluenza, VSVPicornaviruses, norovirusFlaviviruses

Evolutionary Conservation and Functional Divergence

RLRs exhibit conserved core structures across vertebrates but display species-specific adaptations:

  • Domain Conservation: The helicase domain shares >70% amino acid identity between humans and ducks, while CTDs are >85% identical. This conservation underscores the non-redundant roles in viral sensing [3] [7].
  • Functional Specialization:
  • Mammalian RIG-I is indispensable for embryonic development, as murine knockouts show lethal liver degeneration. Conversely, MDA5 knockouts are viable but susceptible to picornaviruses [3].
  • Avian species (e.g., ducks) rely heavily on RIG-I for antiviral responses against RNA viruses like Newcastle Disease Virus (NDV). Duck RIG-I collaborators with mitochondrial proteins PHB1/PHB2 to amplify MAVS signaling, a mechanism less pronounced in mammals [7].
  • Pathological Divergence: Human mutations highlight functional differences:
  • RIG-I mutations cause Singleton-Merten Syndrome (atypical), characterized by interferonopathy and skeletal defects.
  • MDA5 mutations are linked to Aicardi-Goutières syndrome and type 1 diabetes due to aberrant self-RNA sensing [1] [3].

These evolutionary nuances inform therapeutic targeting: RIG-I-specific agonists (e.g., RIG-1 modulator 1) exploit its unique 5′ppp-sensing CTD, while avoiding MDA5-mediated autoimmunity risks [5].

Table 3: Evolutionary and Pathological Features of RLRs

AspectRIG-IMDA5
Embryonic Lethality (KO)High (murine models)Absent (murine models)
Human Disease LinksSingleton-Merten Syndrome (atypical)Aicardi-Goutières syndrome, T1D
Cross-Species PartnersDuck PHB1/PHB2 (MAVS enhancement)None identified

Properties

CAS Number

1428729-63-8

Product Name

RIG-1 modulator 1

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea

Molecular Formula

C14H17N5OS2

Molecular Weight

335.5 g/mol

InChI

InChI=1S/C14H17N5OS2/c1-8-16-11-10(21-8)5-4-9-12(11)22-14(17-9)18-13(20)15-6-7-19(2)3/h4-5H,6-7H2,1-3H3,(H2,15,17,18,20)

InChI Key

HORUPPJGOWQYBQ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NCCN(C)C

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NCCN(C)C

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